molecular formula C18H20N6O2S B13372154 6-(3,5-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,5-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13372154
M. Wt: 384.5 g/mol
InChI Key: RJOGXIIJDQIZSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolo[3,4-b][1,3,4]thiadiazole class, a fused heterocyclic system known for diverse pharmacological activities, including antimicrobial, analgesic, and anti-inflammatory effects . Its structure features a 3,5-dimethoxyphenyl group at position 6 and a 3-isobutyl-pyrazole substituent at position 3 (Figure 1).

Properties

Molecular Formula

C18H20N6O2S

Molecular Weight

384.5 g/mol

IUPAC Name

6-(3,5-dimethoxyphenyl)-3-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H20N6O2S/c1-10(2)5-12-8-15(20-19-12)16-21-22-18-24(16)23-17(27-18)11-6-13(25-3)9-14(7-11)26-4/h6-10H,5H2,1-4H3,(H,19,20)

InChI Key

RJOGXIIJDQIZSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=NN1)C2=NN=C3N2N=C(S3)C4=CC(=CC(=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthesis of 3-(3-isobutyl-1H-pyrazol-5-yl) intermediates

Pyrazole derivatives with alkyl substitution at the 3-position, such as 3-isobutyl-pyrazole, can be synthesized through:

Extensive literature documents the use of Vilsmeier-Haack reaction for pyrazole-carboxaldehyde synthesis, employing DMF and POCl3 under heating, with yields ranging from 50% to 90% depending on substituents and conditions (Table 1 & 2). For example, 3,5-dimethyl-1H-pyrazole derivatives require protection and subsequent formylation steps to achieve substitution at the 4-position.

Functionalization and Coupling

  • Pyrazole-carboxaldehydes can be converted to hydrazones or other intermediates that facilitate cyclization with thiadiazole or triazole precursors.
  • Multi-component reactions involving pyrazole aldehydes, hydrazines, and other reagents yield fused heterocycles efficiently.

Synthesis of 1,2,4-Triazolo[3,4-b]thiadiazole Core

Cyclization of Thiosemicarbazide Derivatives

The 1,2,4-triazolo[3,4-b]thiadiazole core is commonly synthesized via:

Multi-Component Reactions

  • Multi-component reactions starting from thiosemicarbazides, aldehydes, and hydrazines have been reported to yield triazolo-thiadiazole systems with high efficiency and tunable substituents.
  • The use of polyphosphoric acid or methane sulfonic acid as dehydrating agents improves yields and purity.

Coupling of Pyrazole and Triazolo-Thiadiazole Units

Condensation and Substitution Reactions

  • The pyrazole moiety substituted at the 3-position with isobutyl can be linked to the triazolo-thiadiazole core at the 3-position of the fused ring system via nucleophilic aromatic substitution or condensation reactions.
  • Aromatic aldehydes bearing 3,5-dimethoxyphenyl groups are reacted with triazolo-thiadiazole intermediates to introduce the 6-position substituent.

Reaction Conditions and Catalysts

  • Phosphorus oxychloride (POCl3) is frequently used both as a dehydrating agent and as a catalyst for cyclization and substitution steps.
  • Refluxing in polar aprotic solvents such as DMF or toluene is common.
  • Microwave irradiation and ultrasonic irradiation have been applied to enhance reaction rates and yields in some steps.

Data Table Summarizing Key Synthetic Steps and Yields

Step Reaction Type Reagents/Conditions Yield Range (%) Reference
1 Vilsmeier-Haack formylation of pyrazole DMF/POCl3, heat 50-90
2 Cyclization of thiosemicarbazide derivative POCl3, aromatic acid, reflux 65-85
3 Multi-component condensation Thiosemicarbazide, aldehyde, hydrazine, acid catalyst 70-90
4 Coupling with 3,5-dimethoxybenzaldehyde POCl3, reflux, DMF/toluene 60-85

Representative Synthetic Route Example

Analytical and Characterization Data

  • Structural confirmation is typically done by 1H NMR, 13C NMR, IR spectroscopy , and elemental analysis .
  • High-performance liquid chromatography (HPLC) is used to assess purity.
  • Molecular docking studies suggest biological activity potential, supporting the synthetic approach.

Summary and Perspectives

The preparation of 6-(3,5-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)triazolo[3,4-b]thiadiazole involves:

  • Strategic synthesis of substituted pyrazole intermediates via classical condensation and Vilsmeier-Haack formylation.
  • Efficient cyclization of thiosemicarbazide derivatives to form the triazolo-thiadiazole core.
  • Coupling through aromatic substitution with 3,5-dimethoxyphenyl groups.
  • Use of dehydrating agents such as POCl3 and acidic catalysts to promote ring closure.
  • Multi-component reactions and microwave-assisted methods can improve yields and reduce reaction times.

This synthetic methodology is supported by diverse literature sources emphasizing the versatility of pyrazole-carboxaldehydes as precursors and the robustness of cyclization strategies for fused heterocycles. The combination of these approaches allows the preparation of complex fused heterocycles with potential biological activities, including antiviral and antitumoral properties.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole or thiadiazole rings, potentially leading to ring-opening or hydrogenation products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, organometallic compounds, and strong bases or acids are employed in substitution reactions.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids, and quinones.

    Reduction Products: Reduced triazole or thiadiazole derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(3,5-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound featuring a triazole and thiadiazole moiety, along with a 3,5-dimethoxyphenyl group and a pyrazole ring. This combination gives it unique chemical properties and potential therapeutic applications, making it a subject of interest in medicinal chemistry.

Potential Applications
this compound has potential applications in several fields:

  • Medicinal Chemistry The compound is evaluated for various biological activities.
  • Interaction Studies Crucial for understanding how this compound behaves in biological systems.
  • Synthesis The synthesis of the compound typically involves multi-step reactions.

Structural Similarities and Biological Activity
Several compounds share structural similarities with this compound. Notable examples include:

  • 6-(4-methoxyphenyl)-3-(1H-pyrazol-5-yl)[1,2,4]thiadiazole Contains a methoxy group and a pyrazole, exhibiting anticancer activity.
  • 5-methyl-3-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Methyl substitution on triazole, showing antimicrobial properties.
  • 7-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridin Chlorine substitution on phenyl, with antiviral activity.

The uniqueness of this compound lies in its specific combination of methoxy groups and isobutyl substitution on the pyrazole ring, which may enhance lipophilicity and biological activity compared to similar compounds lacking these features.

Role as CDK2 Inhibitor
Research indicates that pyrazole and thiazole derivatives, which share structural features with the title compound, can act as CDK2 inhibitors, demonstrating anticancer properties .

  • Pyrazole Derivatives Pyrazole compounds exhibit anti-inflammatory, antipyretic, analgesic, and anticancer effects . Specific disubstituted pyrazolo-pyrimidine analogs have shown antitumor activities, inhibiting CDK2/cyclin E and demonstrating antiproliferative effects against MCF-7 and K-562 cancer lines without toxicity to normal cells .
  • Thiazole Derivatives Thiazole derivatives also possess anticancer properties, neuroprotective effects, and anti-inflammatory capabilities . Certain thiazole-hydrazine derivatives have shown potential as CDK2 inhibitors, arresting the cell cycle and inducing apoptosis in cancer cell lines .

Mechanism of Action

The mechanism of action of 6-(3,5-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of detailed biochemical studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituents at positions 3 and 6, influencing molecular weight, lipophilicity, and solubility (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name (Substituents) Molecular Formula Molecular Weight LogP* Key Substituent Features
Target Compound (6-3,5-dimethoxyphenyl; 3-isobutyl-pyrazole) C22H24N6O2S 436.53 3.8† Electron-rich aryl; branched alkyl
6-Benzyl-3-(3-isobutyl-pyrazole) analog C22H24ClN3O4 338.40 4.1 Chlorophenyl; increased hydrophobicity
6-(4-Methoxyphenyl)-3-(pyridin-4-yl) analog C17H14N6OS 350.39 2.9 Methoxy aryl; planar heterocycle
6-(2,6-Dichlorophenyl)-3-(3-methyl-pyrazole) C15H12Cl2N6S 379.26 3.5 Halogenated aryl; compact alkyl

*Calculated using SwissADME ; †Estimated via analogous methods.

Key Observations :

  • Lipophilicity : The target compound’s LogP (3.8) is intermediate, balancing solubility and membrane permeability. The benzyl analog shows higher hydrophobicity (LogP 4.1), which may limit aqueous solubility.
  • Substituent Effects : Halogenated derivatives (e.g., 2,6-dichlorophenyl ) exhibit enhanced electrophilicity, favoring interactions with nucleophilic enzyme residues, while methoxy groups (as in the target compound) improve resonance stability .

Biological Activity

The compound 6-(3,5-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its diverse structural features and potential therapeutic applications. This article explores its biological activities, synthesis methods, and relevant case studies.

Structural Features

This compound integrates several functional groups:

  • Triazole and Thiadiazole Moieties : These heterocycles are known for their biological activities.
  • Pyrazole Ring : Contributes to anti-inflammatory and anticancer properties.
  • Dimethoxyphenyl Group : Enhances lipophilicity and biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have demonstrated that compounds with similar structural features inhibit tubulin polymerization, leading to antitumor effects. The presence of the pyrazole ring is particularly relevant in this context. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy. It has shown activity against both bacterial and fungal strains. In vitro studies indicated that modifications in the structure could enhance the antimicrobial potency .

Anti-inflammatory Effects

Compounds containing the pyrazole nucleus have been recognized for their anti-inflammatory properties. Specifically, some derivatives have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests potential applications in treating inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Cyclization to Form Triazole and Thiadiazole : Subsequent cyclization reactions lead to the formation of the triazolo-thiadiazole framework.

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

StudyCompoundBiological ActivityFindings
6-(4-methoxyphenyl)-3-(1H-pyrazol-5-yl)[1,2,4]thiadiazoleAnticancerInduced apoptosis in cancer cell lines.
3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridinAntiviralEffective against viral infections in vitro.
1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(arylureido) phenyl)-4,5-dihydropyrazoleAnti-inflammatorySignificant inhibition of TNF-α and IL-6 at low concentrations.

Q & A

Q. What are the validated synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves cyclocondensation of 4-amino-5-hydrazineyl-1,2,4-triazole-3-thiol derivatives with substituted carbonyl compounds (e.g., ketones or aldehydes) under acidic conditions. For example, refluxing with ethanol/HCl and coupling with substituted pyrazole derivatives (e.g., 3-isobutylpyrazole) yields the triazolothiadiazole core . Intermediates are characterized via ¹H/¹³C NMR , IR spectroscopy , and elemental analysis to confirm functional groups and regiochemistry .

Q. How is the molecular structure confirmed experimentally?

Single-crystal X-ray diffraction is the gold standard for absolute structural confirmation. For this compound’s analogs, X-ray data reveal planar triazolothiadiazole cores with dihedral angles between substituents (e.g., 3,5-dimethoxyphenyl groups tilt ~15–25° relative to the core). Mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns .

Q. What physicochemical properties are critical for drug-likeness assessment?

Key parameters include lipophilicity (logP) , calculated via the SwissADME toolkit, and aqueous solubility measured experimentally using shake-flask methods. For analogs, logP values range from 3.2–4.1, indicating moderate hydrophobicity. Solubility in PBS (pH 7.4) is typically <10 µg/mL, necessitating formulation optimization for bioavailability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Toluene or DMF enhances cyclization efficiency compared to ethanol, reducing side-product formation .
  • Catalyst use : Triethylamine (TEA) neutralizes HCl byproducts, improving reaction homogeneity .
  • Reaction monitoring : Thin-layer chromatography (TLC, CHCl₃:MeOH 95:5) tracks progress, with yields optimized to 70–85% after 6–8 hours of reflux .

Q. What computational strategies predict biological activity and SAR?

  • Molecular docking : Analogous compounds (e.g., triazolothiadiazoles with pyrazole substituents) dock into the active site of 14α-demethylase (CYP51, PDB: 3LD6) with binding energies of −8.2 to −9.5 kcal/mol, suggesting antifungal potential. Pyrazole’s isobutyl group enhances hydrophobic interactions with Leu376 and Val380 .
  • QSAR models : Electronegative substituents (e.g., fluorine) improve activity by increasing dipole moments, as seen in fluorophenyl analogs .

Q. How are contradictions in biological data resolved (e.g., inactivity in vitro vs. in silico predictions)?

  • Permeability assays : Use Caco-2 cell monolayers to assess membrane penetration. Low permeability (<5 × 10⁻⁶ cm/s) may explain discrepancies between computational predictions and in vitro inactivity.
  • Metabolic stability : Microsomal assays (human/rat liver microsomes) identify rapid Phase I metabolism (t₁/₂ < 15 min) as a liability .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

  • Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) for stock solutions, diluted to <1% DMSO in assay buffers.
  • Nanoformulation : Encapsulation in PLGA nanoparticles (100–200 nm size) improves solubility 5–10 fold, as demonstrated for related triazolothiadiazoles .

Q. What analytical techniques resolve spectral overlaps in structural characterization?

  • 2D NMR (COSY, HSQC) : Assigns overlapping aromatic protons (e.g., dimethoxyphenyl Hs at δ 6.8–7.2 ppm) and confirms pyrazole-triazole connectivity .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., N1 vs. N2 substitution on the triazole ring) .

Key Research Gaps

  • In vivo pharmacokinetics : No data on oral bioavailability or tissue distribution for this compound.
  • Toxicity profiling : Absence of Ames test or hERG channel inhibition data limits translational potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.